Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused to the pyridine ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the activity of the target proteins and subsequent alterations in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known targets of similar compounds, it may result in changes in immune response, oxygen sensing, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous due to its efficiency and eco-friendly nature. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The triazole ring can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly as inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Research: The compound exhibits various biological activities, including acting as RORγt inverse agonists and inhibitors of hyperproliferative disorders.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the ethyl ester group.
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure with bromine at a different position.
Uniqueness
Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJGRNGGDGWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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